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molecular formula C11H16F2N2O2 B8398904 Tert-butyl 2-cyano-4,4-difluoropiperidine-1-carboxylate

Tert-butyl 2-cyano-4,4-difluoropiperidine-1-carboxylate

Cat. No. B8398904
M. Wt: 246.25 g/mol
InChI Key: OETPUPIBGULWEP-UHFFFAOYSA-N
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Patent
US09345708B2

Procedure details

Raney nickel (0.36 mL, 5.40 mmol) was washed with MeOH (2×) and charged into a parr shaker. A solution of tert-butyl 2-cyano-4,4-difluoro-piperidine-1-carboxylate, 13h, (1.33 g, 5.40 mmol) in methanol (50 mL). The reaction mixture was subject to hydrogenation conditions overnight on the parr shaker (46 PSI). The mixture was filtered through celite and washed thoroughly with CH2Cl2. All volatiles were removed at reduced pressure and the crude material was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:8][C:7]([F:10])([F:9])[CH2:6][CH2:5][N:4]1[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])#[N:2]>[Ni].CO>[NH2:2][CH2:1][CH:3]1[CH2:8][C:7]([F:10])([F:9])[CH2:6][CH2:5][N:4]1[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1N(CCC(C1)(F)F)C(=O)OC(C)(C)C
Step Two
Name
Quantity
1.33 g
Type
reactant
Smiles
C(#N)C1N(CCC(C1)(F)F)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0.36 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged into a parr shaker
CUSTOM
Type
CUSTOM
Details
was subject to hydrogenation conditions overnight on the parr shaker (46 PSI)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
washed thoroughly with CH2Cl2
CUSTOM
Type
CUSTOM
Details
All volatiles were removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was used without further purification

Outcomes

Product
Name
Type
Smiles
NCC1N(CCC(C1)(F)F)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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